

# Physical and chemical properties of N-(2-Aminophenyl)-2-chloronicotinamide

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## Compound of Interest

Compound Name: *N-(2-Aminophenyl)-2-chloronicotinamide*

Cat. No.: *B1273651*

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## An In-depth Technical Guide to N-(2-Aminophenyl)-2-chloronicotinamide

This technical guide provides a comprehensive overview of the known physical and chemical properties of **N-(2-Aminophenyl)-2-chloronicotinamide**. Due to the limited availability of published experimental data for this specific compound, this document also presents a proposed synthetic route and discusses potential biological activities based on the analysis of its structural motifs and data from related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.

## Core Physical and Chemical Properties

While experimental data for some properties of **N-(2-Aminophenyl)-2-chloronicotinamide** are not readily available in the public domain, a summary of its fundamental and predicted properties has been compiled.

Table 1: Physical and Chemical Properties of **N-(2-Aminophenyl)-2-chloronicotinamide**

Property	Value	Source
IUPAC Name	2-chloro-N-(2-aminophenyl)pyridine-3-carboxamide	-
CAS Number	57841-69-7	
Molecular Formula	C <sub>12</sub> H <sub>10</sub> ClN <sub>3</sub> O	
Molecular Weight	247.68 g/mol	
Appearance	Not reported	-
Melting Point	Not reported	-
Boiling Point (Predicted)	354.9 ± 37.0 °C	
Density (Predicted)	1.409 ± 0.06 g/cm <sup>3</sup>	
Solubility	Not reported	-
pKa (Predicted)	10.65 ± 0.70	
Hydrogen Bond Donors	2	
Hydrogen Bond Acceptors	4	

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **N-(2-Aminophenyl)-2-chloronicotinamide** are not explicitly available in peer-reviewed literature. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions, specifically the amidation of 2-chloronicotinoyl chloride with 1,2-phenylenediamine.

## Proposed Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide

The proposed synthesis involves a two-step process starting from 2-chloronicotinic acid.

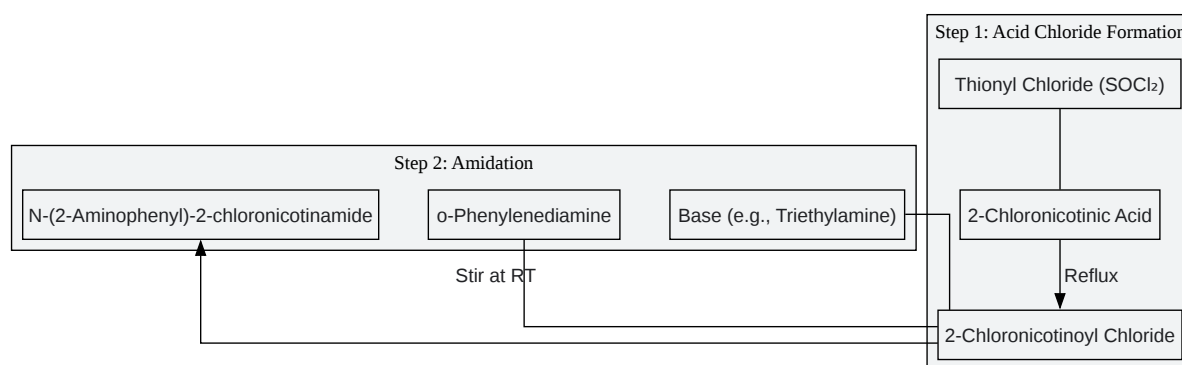
Step 1: Synthesis of 2-chloronicotinoyl chloride

2-chloronicotinic acid can be converted to its corresponding acid chloride, 2-chloronicotinoyl chloride, by refluxing with an excess of thionyl chloride ( $\text{SOCl}_2$ ), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or neat. After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

#### Step 2: Amidation of 2-chloronicotinoyl chloride with o-phenylenediamine

The crude 2-chloronicotinoyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran (THF). To this solution, a solution of o-phenylenediamine in the same solvent is added dropwise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct. The reaction mixture is then stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), and the solvent is evaporated to yield the crude product. The crude **N-(2-Aminophenyl)-2-chloronicotinamide** can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.



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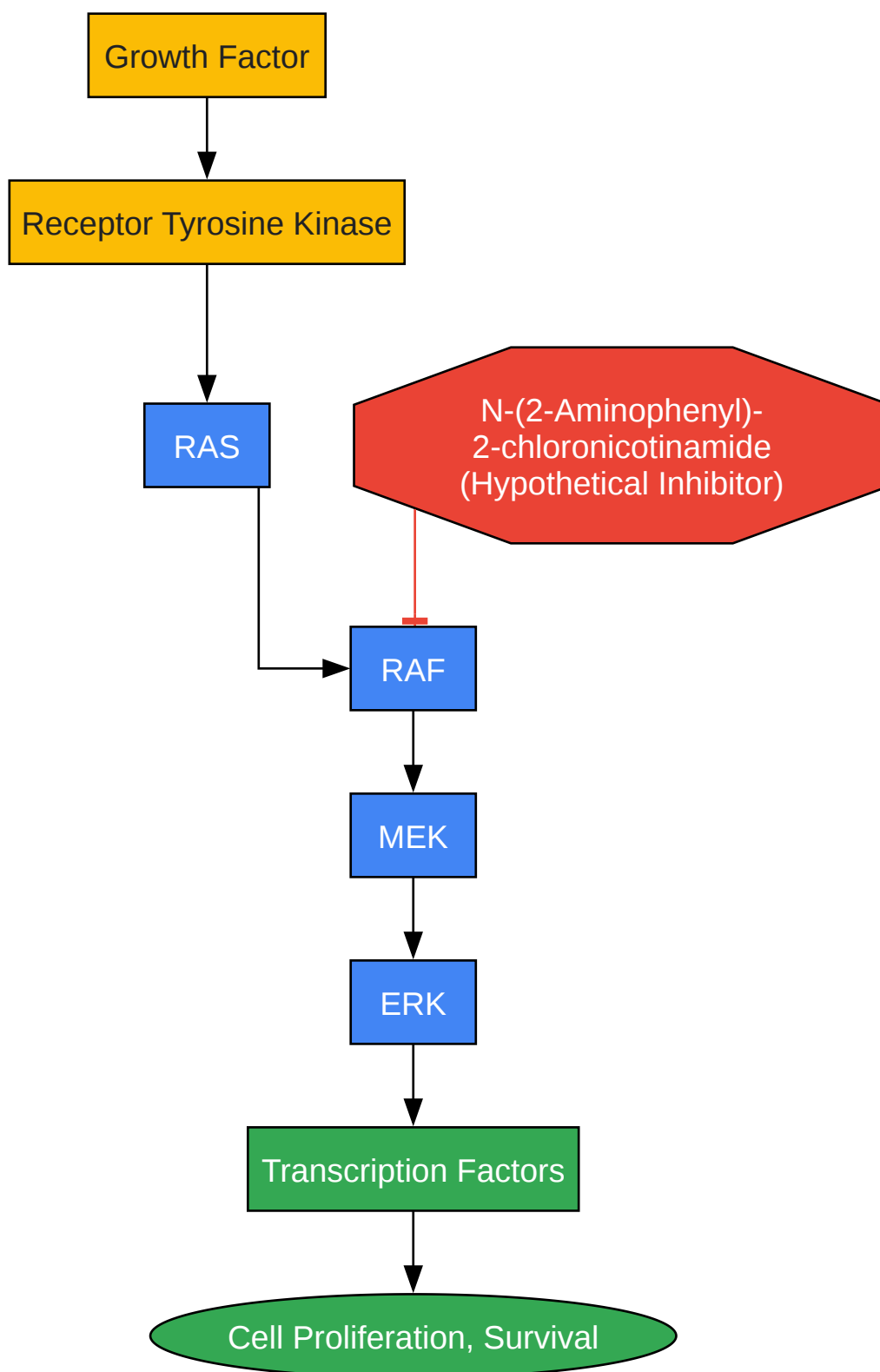
Proposed synthesis of **N-(2-Aminophenyl)-2-chloronicotinamide**.

## Potential Biological Activity and Signaling Pathways

The biological activity of **N-(2-Aminophenyl)-2-chloronicotinamide** has not been reported. However, its chemical structure, featuring a 2-chloronicotinamide core linked to an aminophenyl group, suggests potential interactions with various biological targets. Nicotinamide derivatives are known to be involved in a wide range of biological processes, and the introduction of a 2-aminophenyl group could confer novel activities.

Based on the structural similarity to known kinase inhibitors and other biologically active molecules, it is hypothesized that **N-(2-Aminophenyl)-2-chloronicotinamide** could potentially act as an inhibitor of certain protein kinases. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the kinase, and the aminophenyl moiety could provide additional hydrogen bonding interactions to enhance binding affinity and selectivity.

A hypothetical signaling pathway that could be modulated by this compound is the mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in cancer and inflammatory diseases.



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Hypothetical inhibition of the MAPK signaling pathway.

This diagram illustrates a potential mechanism where **N-(2-Aminophenyl)-2-chloronicotinamide** could inhibit a kinase (e.g., RAF) within the MAPK pathway, thereby blocking downstream signaling and affecting cellular processes like proliferation and survival. It is crucial to emphasize that this is a speculative model that requires experimental validation through biological assays such as kinase activity screens and cellular proliferation assays.

## Conclusion

**N-(2-Aminophenyl)-2-chloronicotinamide** is a compound with defined fundamental chemical properties but a notable lack of extensive experimental characterization in the public domain. This guide has summarized the available data and provided a scientifically plausible, though hypothetical, framework for its synthesis and potential biological activity. Further experimental investigation is necessary to fully elucidate the physical, chemical, and biological profile of this compound and to explore its potential applications in research and drug development.

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